molecular formula C20H24FN3O B13370234 N-(2-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide

N-(2-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide

Cat. No.: B13370234
M. Wt: 341.4 g/mol
InChI Key: YLLDBWFXGBJELY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-fluoroaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide
  • N-(2-bromophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide
  • N-(2-methylphenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide

Uniqueness

N-(2-fluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.

Properties

Molecular Formula

C20H24FN3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-(4-propan-2-ylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H24FN3O/c1-15(2)16-7-9-17(10-8-16)23-11-13-24(14-12-23)20(25)22-19-6-4-3-5-18(19)21/h3-10,15H,11-14H2,1-2H3,(H,22,25)

InChI Key

YLLDBWFXGBJELY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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